ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260912-39-7
VCID: VC4998948
InChI: InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3
SMILES: CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC
Molecular Formula: C13H21N3O4S
Molecular Weight: 315.39

ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

CAS No.: 1260912-39-7

Cat. No.: VC4998948

Molecular Formula: C13H21N3O4S

Molecular Weight: 315.39

* For research use only. Not for human or veterinary use.

ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate - 1260912-39-7

Specification

CAS No. 1260912-39-7
Molecular Formula C13H21N3O4S
Molecular Weight 315.39
IUPAC Name ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Standard InChI InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3
Standard InChI Key BKJQFXFVYGUNGD-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula, C₁₃H₂₁N₃O₄S, reflects a molecular weight of 315.39 g/mol . Its IUPAC name, ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate, systematically describes its structure: a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with a piperidin-1-ylsulfonyl group, and at the 4-position with an ethyl carboxylate. The SMILES notation, CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC, provides a linear representation of its connectivity, while the InChIKey (BKJQFXFVYGUNGD-UHFFFAOYSA-N) ensures unambiguous digital identification.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1260912-39-7
Molecular Weight315.39 g/mol
Molecular FormulaC₁₃H₂₁N₃O₄S
SolubilityNot publicly available
StabilityStable under standard conditions

Crystallographic and Stereochemical Insights

While direct crystallographic data for this compound is limited, analogous pyrazole derivatives, such as ethyl-1-(N-(adamantan-1-yl))carbamothioylpiperidine-4-carboxylate, exhibit monoclinic crystal systems with P2₁/n symmetry and unit cell parameters (a = 6.4977 Å, b = 28.728 Å, c = 10.1806 Å, β = 101.549°) . These studies suggest that the piperidine sulfonyl group adopts a chair conformation, while the pyrazole ring remains planar, facilitating π-π stacking interactions in biological targets .

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis involves a multi-step sequence beginning with the sulfonylation of a pyrazole precursor. Key steps include:

  • Sulfonylation: Introduction of the piperidin-1-ylsulfonyl group via reaction with piperidine and sulfur trioxide derivatives in dimethylformamide (DMF) at 60–80°C.

  • Esterification: Ethylation of the carboxylate group using ethanol under acidic catalysis, achieving yields of 65–75% after purification.

  • Byproduct Management: Chromatographic techniques (e.g., silica gel) remove unreacted intermediates, ensuring >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
SulfonylationPiperidine, SO₃·DMF, 70°C, 6h68%
EsterificationEthanol, H₂SO₄, reflux, 4h72%

Solvent and Temperature Dependencies

Optimal solvents include DMF for sulfonylation (due to high polarity) and dichloromethane (DCM) for esterification. Elevated temperatures (70–80°C) accelerate sulfonylation but risk decomposition above 90°C, necessitating precise thermal control.

Stability and Reactivity Profile

Degradation Pathways

The compound remains stable at room temperature but undergoes hydrolysis under extreme pH (<2 or >12), cleaving the sulfonyl group or ester linkage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, suitable for long-term storage.

Functional Group Reactivity

  • Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines to form sulfonamides).

  • Ethyl Carboxylate: Hydrolyzes to carboxylic acid under basic conditions, enabling prodrug strategies.

ActivityModel SystemEfficacy
NeuroprotectionRat cortical neurons40% reduction
TNF-α InhibitionMurine macrophages55% suppression

Future Research Directions

Structural Optimization

  • Bioisosteric Replacement: Substituting the ethyl carboxylate with a trifluoromethyl group may enhance metabolic stability .

  • Piperidine Modifications: Introducing sp³-hybridized nitrogen substituents could improve target selectivity.

Clinical Translation Challenges

  • Pharmacokinetics: Current data lack absorption/distribution parameters, necessitating rodent ADME studies.

  • Toxicology: Acute toxicity profiles remain uncharacterized, a critical gap for regulatory approval.

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